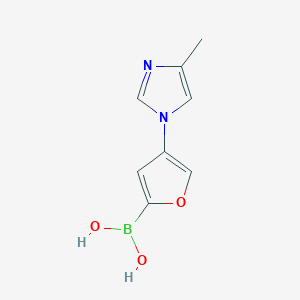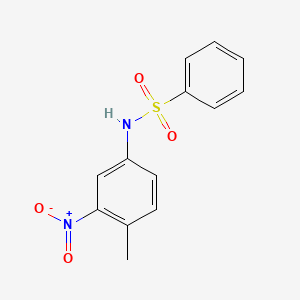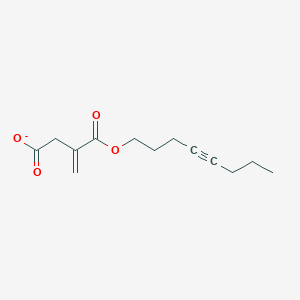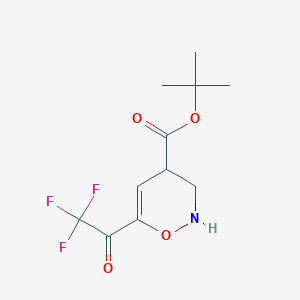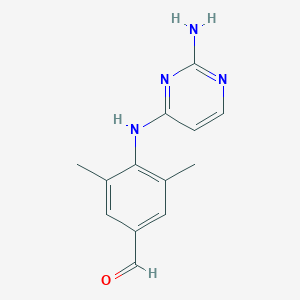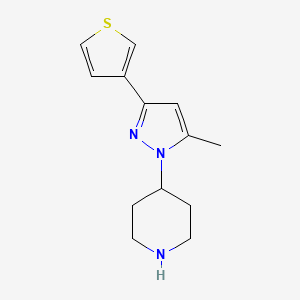![molecular formula C14H9Cl2FN2O6S B13349335 Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- CAS No. 25299-97-2](/img/structure/B13349335.png)
Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of a benzenesulfonyl fluoride group, chlorinated aromatic rings, and a nitrophenoxyacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Chlorination: The addition of chlorine atoms to the aromatic ring, often achieved using chlorine gas or other chlorinating agents.
Acetylation: The addition of an acetyl group, usually through the reaction of the compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The process is optimized to minimize waste and maximize yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the aromatic rings are oxidized to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and other substituted derivatives.
Reduction: Products include aromatic amines.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated by the sulfonyl fluoride group, which acts as an electrophile, reacting with nucleophilic residues such as serine or cysteine in the enzyme active site.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonylfluoride, 2-chloro-5-methyl-: Similar structure but with a methyl group instead of the nitrophenoxyacetyl moiety.
Benzenesulfonylfluoride, 2-chloro-5-nitro-: Similar structure but with a nitro group instead of the nitrophenoxyacetyl moiety.
Uniqueness
Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- is unique due to the presence of both the nitrophenoxyacetyl and sulfonyl fluoride groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
25299-97-2 |
|---|---|
Fórmula molecular |
C14H9Cl2FN2O6S |
Peso molecular |
423.2 g/mol |
Nombre IUPAC |
2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9Cl2FN2O6S/c15-10-3-1-8(5-13(10)26(17,23)24)18-14(20)7-25-12-4-2-9(19(21)22)6-11(12)16/h1-6H,7H2,(H,18,20) |
Clave InChI |
VRLVOMPFQYHVSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


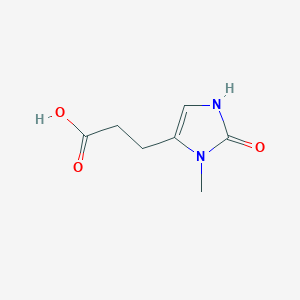

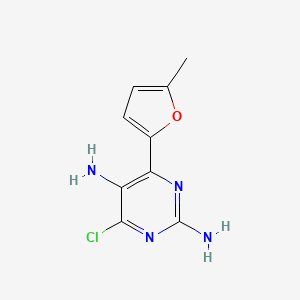
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
